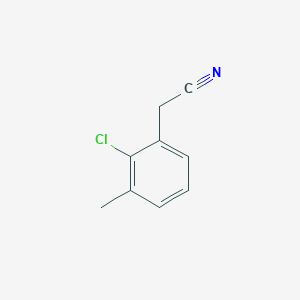

2-(2-Chloro-3-methylphenyl)acetonitrile

CAS No.: 200214-73-9

Cat. No.: VC2825339

Molecular Formula: C9H8ClN

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200214-73-9 |

|---|---|

| Molecular Formula | C9H8ClN |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | 2-(2-chloro-3-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3 |

| Standard InChI Key | MFHAQCHUICRIFD-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)CC#N)Cl |

| Canonical SMILES | CC1=C(C(=CC=C1)CC#N)Cl |

Introduction

2-(2-Chloro-3-methylphenyl)acetonitrile is a versatile organic compound with significant applications in pharmaceuticals and agrochemicals. It is characterized by its chemical formula C₉H₈ClN and molecular weight of 165.62 g/mol . This compound belongs to the class of nitriles, featuring a cyano group (-C≡N) and an aromatic ring system, making it an aromatic nitrile.

Synthesis Methods

The synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile typically involves nucleophilic substitution reactions. One notable method involves reacting a mixture containing palladium acetate and phosphine ligands with 2-chlorobenzyl cyanide in a solvent like tetrahydrofuran under inert conditions. The reaction progress is monitored using techniques such as gas chromatography.

Chemical Reactions and Mechanisms

2-(2-Chloro-3-methylphenyl)acetonitrile can undergo various chemical reactions, including hydrolysis. The mechanism of action for these reactions often involves nucleophilic attack on electrophilic centers. For example, during hydrolysis, water acts as a nucleophile attacking the carbon atom bonded to the nitrile group, leading to intermediate formation and subsequent conversion to carboxylic acid.

Factors Influencing Reaction Rates

-

Temperature and pH: The rate of hydrolysis is significantly affected by temperature and pH, with higher temperatures generally increasing reaction rates.

-

Solvent and Pressure: The choice of solvent and pressure conditions can also influence the yield and selectivity of chemical transformations involving this compound.

Applications and Research Findings

2-(2-Chloro-3-methylphenyl)acetonitrile serves as a versatile scaffold in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals . Its applications are diverse due to its reactive functional groups, including the chloro and nitrile groups.

Analytical Techniques

-

Infrared Spectroscopy: Used to confirm the presence of functional groups in the compound.

-

Nuclear Magnetic Resonance Spectroscopy: Provides insight into the structural characteristics of the compound.

Safety and Handling

While specific safety data for 2-(2-Chloro-3-methylphenyl)acetonitrile may not be readily available online, it is essential to handle such compounds with caution, following standard laboratory safety protocols. Storage at room temperature is recommended .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume